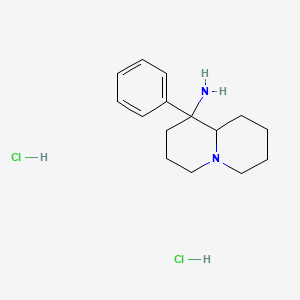
1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.3 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride typically involves the reaction of octahydro-1H-quinolizin-1-amine with phenyl groups under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s integrity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-quinolizin-2-amine dihydrochloride: Similar in structure but differs in the position of the phenyl group.
Quinacrine: Shares some structural similarities but has different functional groups and applications
Uniqueness
1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C15H24Cl2N2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c16-15(13-7-2-1-3-8-13)10-6-12-17-11-5-4-9-14(15)17;;/h1-3,7-8,14H,4-6,9-12,16H2;2*1H |
InChI Key |
JJJVLYZXWYYWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)(C3=CC=CC=C3)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


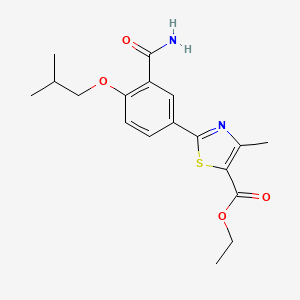

![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
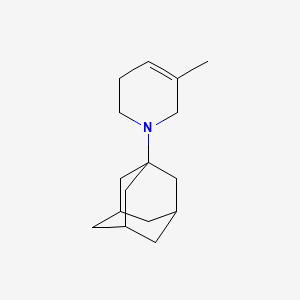
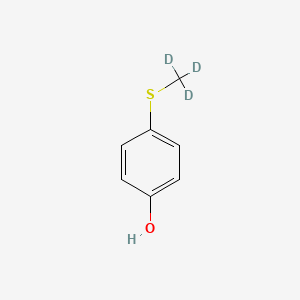

![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

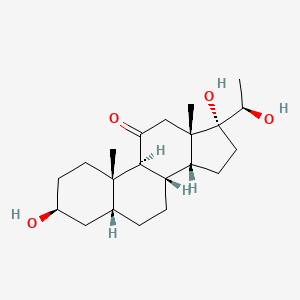
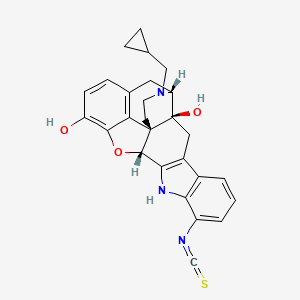
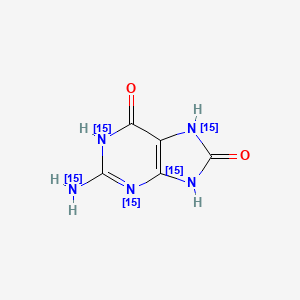
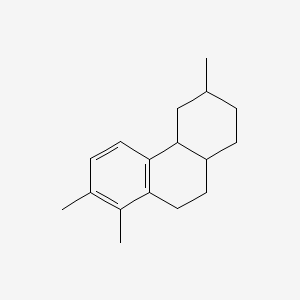
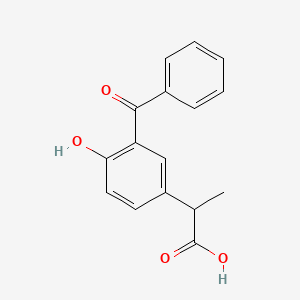
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
